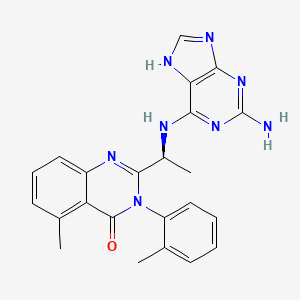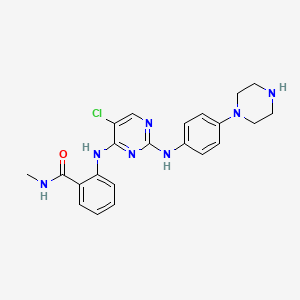
LGB-321 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LGB-321 is a potent and selective ATP-competitive small molecule inhibitor of PIM kinases (Pan-PIM kinase inhibitor). LGB321 is unique relative to previously described PIM inhibitors, in that it is active in PIM2 dependent cell lines. , a kinase that has proven difficult to inhibit in the cellular context. Consistent with its activity on all three PIM kinases, LGB321 inhibits proliferation of a number of cell lines derived from diverse hematological malignancies, including MM, AML, CML and B-Cell NHL. In vivo, LGB-321 is orally available, demonstrates efficacy in tumor xenografts and is well-tolerated within the therapeutic exposure range in mice. (source: Clin Cancer Res. 2014 Apr 1; 20(7):1834-45 )
Scientific Research Applications
Corrosion Inhibition in Steel
- Study: "The inhibition of low carbon steel corrosion in hydrochloric acid solutions by succinic acid" (Amin et al., 2007)
- Summary: This research investigates the use of succinic acid as a corrosion inhibitor for low carbon steel in HCl solutions. It demonstrates the potential of using certain acids as "green" inhibitors in corrosion control.
Atmospheric Chemistry
- Study: "Quantifying Stratospheric Ozone in the Upper Troposphere with in Situ Measurements of HCl" (Marcy et al., 2004)
- Summary: This paper presents a technique for measuring hydrochloric acid in the atmosphere, providing insights into stratosphere-to-troposphere transport events. It highlights the importance of HCl in atmospheric studies.
Lithium-Metal Batteries
- Study: "High‐Voltage Lithium‐Metal Batteries Enabled by Localized High‐Concentration Electrolytes" (Chen et al., 2018)
- Summary: This study discusses the development of lithium-metal batteries using high-concentration electrolytes, suggesting potential applications in energy storage systems.
Biofilm Systems
- Study: "Advanced imaging techniques for assessment of structure, composition and function in biofilm systems" (Neu et al., 2010)
- Summary: This paper reviews advanced imaging techniques, such as laser scanning microscopy, used in studying microbial biofilms, which are relevant to understanding interactions in biological systems.
Environmental Performance of Catalysts
- Study: "Using life cycle assessment to measure the environmental performance of catalysts" (Griffiths et al., 2013)
- Summary: This research uses life cycle assessment to evaluate the environmental impact of catalysts used in converting CO2 into commodity chemicals, demonstrating the application of such assessments in environmental science.
Nanoparticle Sensing
- Study: "Homocysteine-functionalized silver nanoparticles for selective sensing of Cu2+ ions and Lidocaine hydrochloride" (Dou et al., 2013)
- Summary: This study focuses on the development of a colorimetric detection method using homocysteine-functionalized silver nanoparticles, showcasing the potential of nanoparticles in chemical sensing.
properties
CAS RN |
1210416-93-5 |
|---|---|
Molecular Formula |
C23H24Cl2F3N5O2 |
Molecular Weight |
530.37 |
IUPAC Name |
N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride |
InChI |
InChI=1S/C23H22F3N5O2.2ClH/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25;;/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33);2*1H/t12-,16+,22+;;/m0../s1 |
InChI Key |
HFXMCBQUOIAWAM-OXKSASGCSA-N |
SMILES |
O=C(NC1=C(N2C[C@@H](N)[C@H](O)[C@@H](C)C2)C=CN=C1)C3=NC(C4=C(F)C=CC=C4F)=C(F)C=C3.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LGB321; LGB-321; LGB 321; LGB321 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)
![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)



![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)





